molecular formula C10H6BrCl2N3 B14905508 N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine

Cat. No.: B14905508
M. Wt: 318.98 g/mol
InChI Key: GOUWINIOGQFMSM-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and oncology research. It belongs to a class of substituted pyrimidines known for their potential as kinase inhibitors. These small molecules are frequently investigated for their ability to modulate key signaling pathways involved in cell proliferation and survival . The structural motif of a dichloropyrimidine core linked to an aromatic amine is commonly utilized in the design of targeted cancer therapeutics . Related pyrimidine derivatives have demonstrated potent inhibitory activity against enzymes like Histone Deacetylases (HDACs) and various tyrosine kinases, which are validated targets for the treatment of hematological and solid tumors . For instance, similar compounds have shown promising activity in cellular antiproliferative assays, inducing G0/G1 phase cell cycle arrest and promoting apoptosis in cancer cell lines . Researchers can employ this compound as a key intermediate or a core structural template for the design, synthesis, and biological evaluation of novel anti-cancer agents. It is provided for research purposes to support drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6BrCl2N3

Molecular Weight

318.98 g/mol

IUPAC Name

N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine

InChI

InChI=1S/C10H6BrCl2N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16)

InChI Key

GOUWINIOGQFMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a boronic acid or ester reacts with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromophenyl and dichloropyrimidine groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Halogen-Substituted Phenyl Analogs

The substitution pattern on the phenyl ring and pyrimidine scaffold significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents on Pyrimidine Substituents on Phenyl Molecular Weight (g/mol) Key Biological Activity Reference
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine 2-Cl, 5-Cl 2-Br 347.5 (calculated) Not reported in evidence
2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine 2-Cl, 5-Cl 4-F 293.1 (CAS: EN300-384007) Not reported in evidence
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine 2-Cl, 5-Br 4-(pyridin-2-ylmethoxy) 449.3 Intermediate in kinase inhibitor synthesis

Key Findings :

  • Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s bulkiness could improve hydrophobic interactions .
  • Pyrimidine Substitution : The 2,5-dichloro configuration is conserved in both the target compound and the 4-fluorophenyl analog, suggesting shared reactivity in nucleophilic substitution reactions.

Comparison with Antiproliferative Pyrimidine Derivatives

Structurally related antiproliferative agents include PAP (2-phenylaminopyrimidine) derivatives, such as (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d).

Parameter This compound Compound 12d (PAP Derivative) STI-571 (Imatinib)
Core Structure 2,5-Dichloropyrimidine 2-Phenylaminopyrimidine Benzamide
Key Substituents 2-Bromophenyl Acrylamide, pyridin-3-yl Methylpiperazine
Antiproliferative IC₅₀ Not reported 0.12 µM (K562 cells) 0.35 µM (K562)
Mechanism Presumed kinase inhibition BCR-ABL inhibition BCR-ABL inhibition

Key Findings :

  • Compound 12d demonstrates 3-fold greater potency than STI-571 in K562 leukemia cells, attributed to its acrylamide side chain and pyridinyl group enhancing target engagement .
  • The target compound lacks the acrylamide moiety and pyridinyl substitution, which may limit its antiproliferative efficacy unless additional functional groups are introduced .

Structural Variations with Sulfonamide and Morpholino Groups

A sulfonamide-containing analog, N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide , highlights the impact of heterocyclic and sulfonamide modifications:

  • Morpholino Group: Introduces conformational rigidity and improves solubility compared to the target compound’s simpler amine group .
  • Sulfonamide Linkage : Enhances metabolic stability but may reduce cell permeability due to increased polarity .

Biological Activity

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2-bromophenyl group and two chlorine atoms at the 2 and 5 positions. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

  • Antiviral Activity
    • Research has shown that pyrimidine derivatives exhibit antiviral properties, particularly against adenoviruses. For instance, compounds similar to this compound have been tested for their ability to inhibit human adenovirus (HAdV) replication. In vitro studies revealed that certain derivatives demonstrated sub-micromolar potency against HAdV, suggesting that modifications to the pyrimidine structure can enhance antiviral activity .
  • Anticancer Potential
    • Pyrimidine derivatives have also been explored for their anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For example, inhibitors of plasmodial kinases have shown promise in combating drug-resistant strains of malaria, indicating that similar mechanisms may be applicable to cancer treatment .
  • Enzyme Inhibition
    • The compound's potential as an enzyme inhibitor is noteworthy. Studies on related pyrimidine analogues have demonstrated their ability to inhibit β-glucuronidase and other enzymes crucial for cellular metabolism. For instance, one study identified a derivative with an IC50 value of 2.8 µM against β-glucuronidase, highlighting the importance of substituent variations in enhancing inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AntiviralHAdV0.27
Enzyme Inhibitionβ-glucuronidase2.8
Kinase InhibitionPfGSK3698

The biological activities of this compound can be attributed to its ability to interact with specific biological macromolecules:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in signal transduction pathways, which are often upregulated in cancer and viral infections.
  • Disruption of Viral Replication : By targeting viral enzymes or replication processes, similar compounds have shown efficacy in reducing viral load in infected cells.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine with high purity?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution , where 2,5-dichloro-4-aminopyrimidine reacts with 2-bromoaniline under basic conditions. Key steps include:

  • Solvent/Base System : Use DMF or DMSO with a strong base (e.g., LiHMDS) to deprotonate the aniline.
  • Reaction Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.
  • Purification : Crystallize the crude product from ethyl acetate (EtOAc), yielding a white powder (48–64% yield). Validate purity via HPLC (>98%) and structural identity via 1H NMR (e.g., NH proton at δ ~9.6 ppm) and HRMS (e.g., [M+H]+ observed at 316.03967) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • HPLC : Quantify purity using a C18 column with acetonitrile/water gradients (>98% purity achievable) .
  • 1H NMR : Identify aromatic protons (δ 7.45–7.63 ppm) and NH signals (δ ~9.6 ppm) in DMSO-d6 .
  • HRMS : Confirm molecular ion ([M+H]+) within 2 ppm accuracy of theoretical values .
  • XRD : If single crystals form, resolve spatial arrangement to confirm regiochemistry .

Q. How can reaction yields be optimized for halogenated pyrimidine derivatives?

Methodological Answer: Systematically vary:

  • Solvent : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF).
  • Base : Compare LiHMDS (enhances nucleophilicity) with K₂CO₃ or Et₃N.
  • Catalysis : Explore Pd-mediated coupling if aryl halide reactivity is low.
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% at 120°C .

Q. Table 2: Yield Optimization Parameters

VariableOptimal ConditionYield (%)
SolventDMF64
BaseLiHMDS58
TemperatureMicrowave (120°C)64

Q. How to resolve discrepancies in reported NMR data for this compound?

Methodological Answer:

  • Standardize Protocols : Use consistent deuterated solvents (e.g., DMSO-d6) and concentrations.
  • 2D NMR : Apply COSY and HSQC to deconvolute overlapping aromatic signals.
  • Spiking Experiments : Co-analyze with authentic samples to confirm assignments.
  • Cross-Validation : Align HRMS and elemental analysis data to rule out impurities .

Q. What is the impact of bromine substitution (ortho vs. para) on biological activity?

Methodological Answer:

  • SAR Studies : Compare ortho- (2-bromo) and para-substituted (4-bromo) analogs.
    • Ortho-Substitution : Steric hindrance reduces HDAC inhibition (IC₅₀ > 10 μM).
    • Para-Substitution : Enhanced halogen bonding improves activity (IC₅₀ < 1 μM).
  • Experimental Design : Synthesize isomers and test in enzymatic assays (e.g., HDAC inhibition). Use molecular docking to predict binding modes .

Q. How can crystallographic data guide inhibitor design?

Methodological Answer:

  • X-Ray Structures : Reveal critical interactions (e.g., pyrimidine N1 hydrogen bonds with catalytic lysine; bromine halogen bonds with backbone carbonyls).
  • Design Modifications : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance electrophilicity. Validate via dose-response assays and molecular dynamics simulations .

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